molecular formula C16H17NO4 B8172244 Benzyl (4-methoxybenzyl)oxycarbamate

Benzyl (4-methoxybenzyl)oxycarbamate

Cat. No.: B8172244
M. Wt: 287.31 g/mol
InChI Key: GXBFCDWPSOPDEB-UHFFFAOYSA-N
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Description

Benzyl (4-methoxybenzyl)oxycarbamate is an organic compound that features a benzyl group and a 4-methoxybenzyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-methoxybenzyl)oxycarbamate typically involves the reaction of benzyl chloroformate with 4-methoxybenzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl (4-methoxybenzyl)oxycarbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl and methoxybenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of benzylamine or 4-methoxybenzylamine.

    Substitution: Formation of various substituted benzyl or methoxybenzyl derivatives.

Scientific Research Applications

Benzyl (4-methoxybenzyl)oxycarbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.

    Biology: Investigated for its potential as a prodrug, where the carbamate group can be enzymatically cleaved to release active drugs.

    Medicine: Explored for its potential use in drug delivery systems, where it can enhance the solubility and bioavailability of therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl (4-methoxybenzyl)oxycarbamate involves the cleavage of the carbamate group to release the active benzyl and 4-methoxybenzyl moieties. This cleavage can be catalyzed by enzymes such as esterases or amidases. The released moieties can then interact with molecular targets, such as receptors or enzymes, to exert their biological effects.

Comparison with Similar Compounds

    Benzyl carbamate: Lacks the methoxy group, making it less versatile in certain synthetic applications.

    4-Methoxybenzyl carbamate: Similar structure but without the benzyl group, affecting its reactivity and applications.

    Benzyl (4-methoxybenzyl)ether: Similar protecting group properties but different reactivity due to the absence of the carbamate moiety.

Uniqueness: Benzyl (4-methoxybenzyl)oxycarbamate is unique due to the presence of both benzyl and 4-methoxybenzyl groups, which provide distinct reactivity and versatility in synthetic applications. Its dual protecting group nature allows for selective deprotection under mild conditions, making it valuable in complex organic syntheses.

Properties

IUPAC Name

benzyl N-[(4-methoxyphenyl)methoxy]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-15-9-7-14(8-10-15)12-21-17-16(18)20-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBFCDWPSOPDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CONC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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